6-Methyl-2,6-diazaspiro[3.4]octane
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Overview
Description
6-Methyl-2,6-diazaspiro[3.4]octane is a chemical compound that has garnered significant interest in scientific research due to its unique chemical structure and potential biological activities. This compound is part of the diazaspiro family, characterized by a spiro-connected bicyclic structure containing nitrogen atoms. The presence of the spiro linkage and nitrogen atoms imparts unique chemical and biological properties to this compound.
Mechanism of Action
Target of Action
It is part of a group of compounds known as nitrofuran carboxamides, which have been shown to have potent antitubercular activity . These compounds are generally known to target the bacterial enzyme machinery of Mycobacterium tuberculosis .
Mode of Action
The mode of action of 6-Methyl-2,6-diazaspiro[3.4]octane involves the nitrofuran moiety undergoing reduction with the bacterial enzyme machinery, generating reactive intermediates that are lethal to the bacterium itself . This is a common mode of action for nitrofuran carboxamides .
Biochemical Pathways
Given its mode of action, it can be inferred that it disrupts the normal functioning of the bacterial enzyme machinery, leading to the death of the bacterium .
Result of Action
The result of the action of this compound is the inhibition of Mycobacterium tuberculosis growth . It has been identified as a potent antitubercular lead, displaying a minimal inhibitory concentration of 0.016 μg/mL .
Biochemical Analysis
Biochemical Properties
6-Methyl-2,6-diazaspiro[3.4]octane plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including oxidoreductases and transferases. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities. For instance, it has been observed to inhibit certain oxidoreductases by binding to their flavin adenine dinucleotide (FAD) cofactors, thereby preventing the normal redox reactions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been found to affect the mitogen-activated protein kinase (MAPK) signaling pathway, leading to altered gene expression profiles and changes in cellular metabolism. These effects can result in either the promotion or inhibition of cell proliferation, depending on the cellular context .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to various proteins and enzymes, leading to changes in their conformation and activity. For example, this compound has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events that are crucial for signal transduction . Additionally, it can modulate gene expression by interacting with transcription factors and altering their binding to DNA.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. This compound exhibits stability under various conditions, but it can degrade over time when exposed to light and oxygen. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activities and persistent changes in gene expression . These effects are often dose-dependent and can vary based on the experimental conditions.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound can have beneficial effects, such as enhancing metabolic processes and improving cellular function. At high doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid (TCA) cycle . For instance, it has been shown to inhibit the activity of pyruvate dehydrogenase, leading to altered levels of metabolites and changes in energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier (SLC) transporters, leading to its accumulation in specific cellular compartments . Additionally, binding proteins can facilitate the intracellular distribution of this compound, affecting its localization and activity.
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which can influence its activity and function. This compound can be targeted to specific organelles, such as mitochondria and the endoplasmic reticulum, through post-translational modifications and targeting signals . The subcellular localization of this compound can affect its interactions with biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2,6-diazaspiro[3.4]octane typically involves the annulation of cyclopentane and azetidine rings. One approach involves the use of readily available starting materials and conventional chemical transformations with minimal chromatographic purifications . For instance, the synthesis can be achieved through the following steps:
Cyclopentane Ring Annulation: This step involves the formation of the cyclopentane ring using appropriate reagents and conditions.
Azetidine Ring Annulation: The azetidine ring is then formed, completing the spirocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using optimized versions of the laboratory methods mentioned above. Industrial production would likely involve the use of automated reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2,6-diazaspiro[3.4]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The nitrogen atoms in the spirocyclic structure can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic reagents like alkyl halides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the nitrogen atoms.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antitubercular agent, with studies indicating its efficacy against Mycobacterium tuberculosis.
Medicine: Its unique structure makes it a candidate for drug development, particularly in the treatment of infectious diseases.
Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
6-Methyl-2,6-diazaspiro[3.4]octane can be compared with other diazaspiro compounds, such as:
2,6-Diazaspiro[3.4]octane: Lacks the methyl group, which may affect its chemical reactivity and biological activity.
This compound oxalate: A salt form that may have different solubility and stability properties.
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of the methyl group, which can influence its chemical and biological properties.
Properties
IUPAC Name |
6-methyl-2,6-diazaspiro[3.4]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-9-3-2-7(6-9)4-8-5-7/h8H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUBHABFLXJXFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1)CNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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